![molecular formula C52H82N6O14 B12302060 N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

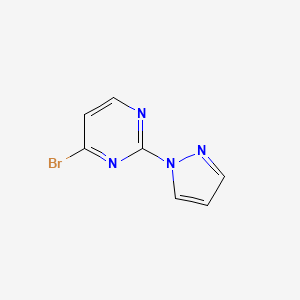

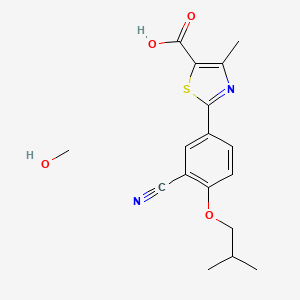

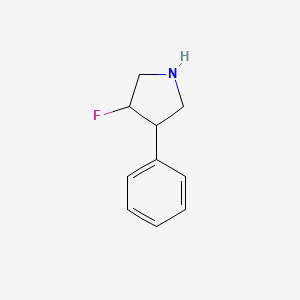

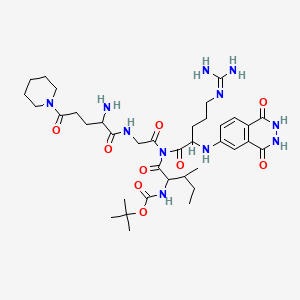

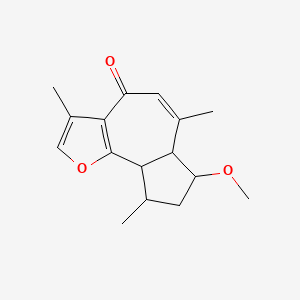

Die Verbindung „N-[13-Butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide“ ist ein hochkomplexes organisches Molekül. Verbindungen dieser Art werden oft für spezifische Anwendungen in der pharmazeutischen Chemie, Materialwissenschaft oder biochemischen Forschung synthetisiert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese eines so komplexen Moleküls umfasst in der Regel mehrere Schritte, darunter:

Bildung der Kernstruktur: Dies könnte Cyclisierungsreaktionen, Kondensationsreaktionen oder andere Verfahren zur Bildung des bicyclischen Kerns umfassen.

Modifikationen der funktionellen Gruppen: Einführung verschiedener funktioneller Gruppen wie Hydroxyl-, Methoxy- und Amidgruppen durch Reaktionen wie Veresterung, Amidierung und Alkylierung.

Endmontage: Kopplung verschiedener Fragmente des Moleküls unter Verwendung von Reagenzien wie Kupplungsmitteln (z. B. EDC, DCC) unter spezifischen Bedingungen (z. B. Temperatur, Lösungsmittel).

Industrielle Produktionsmethoden

Die industrielle Produktion würde diese Reaktionen aufskalieren, wobei oft kontinuierliche Strömungsreaktoren verwendet werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatoren, wäre entscheidend.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Hydroxylgruppen im Molekül können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: KMnO₄, CrO₃

Reduktionsmittel: NaBH₄, LiAlH₄

Substitutionsreagenzien: Halogene, Nukleophile wie Amine oder Thiole

Hauptprodukte

Die Hauptprodukte würden von den spezifischen Reaktionen abhängen, könnten aber Derivate mit modifizierten funktionellen Gruppen umfassen, wie z. B. hydroxylierte, methylierte oder aminierte Produkte.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Als Ligand in katalytischen Reaktionen.

Materialwissenschaft: Als Baustein für Polymere oder fortschrittliche Materialien.

Biologie

Biochemische Sonden: Zur Untersuchung der Enzymaktivität oder Proteininteraktionen.

Arzneimittelentwicklung: Potenzieller Leitwirkstoff zur Entwicklung neuer Medikamente.

Medizin

Therapeutika: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten.

Diagnostik: Verwendet in der Bildgebung oder in diagnostischen Tests.

Industrie

Chemische Herstellung: Zwischenprodukt bei der Synthese anderer komplexer Moleküle.

Landwirtschaft: Potenzielle Verwendung bei der Entwicklung von Pflanzenschutzmitteln.

Wirkmechanismus

Der Wirkmechanismus hängt von der spezifischen Anwendung ab, könnte aber Folgendes umfassen:

Bindung an molekulare Ziele: Wie Enzyme, Rezeptoren oder DNA.

Modulation biochemischer Pfade: Beeinflussung von Signalwegen oder Stoffwechselprozessen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: Various substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing agents: KMnO₄, CrO₃

Reducing agents: NaBH₄, LiAlH₄

Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated, methylated, or aminated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: As a ligand in catalytic reactions.

Material Science: As a building block for polymers or advanced materials.

Biology

Biochemical Probes: Used to study enzyme activity or protein interactions.

Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

Therapeutics: Investigated for its potential therapeutic effects in treating diseases.

Diagnostics: Used in imaging or diagnostic assays.

Industry

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Agriculture: Potential use in developing agrochemicals.

Wirkmechanismus

The mechanism of action would depend on the specific application but could involve:

Binding to molecular targets: Such as enzymes, receptors, or DNA.

Modulating biochemical pathways: Affecting signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[13-Butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide-Analoga: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen funktionellen Gruppen.

Andere komplexe organische Moleküle: Wie Naturstoffe oder synthetische Analoga mit ähnlichen Anwendungen.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihren spezifischen funktionellen Gruppen und der strukturellen Komplexität, die ihr einzigartige Eigenschaften oder Aktivitäten verleihen können, die in ähnlichen Verbindungen nicht zu finden sind.

Eigenschaften

Molekularformel |

C52H82N6O14 |

|---|---|

Molekulargewicht |

1015.2 g/mol |

IUPAC-Name |

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[2-hydroxypropanoyl(methyl)amino]-4-methylpentanamide |

InChI |

InChI=1S/C52H82N6O14/c1-14-17-41-45(62)31(8)46(63)53-36(24-28(3)4)50(67)58-23-16-18-37(58)51(68)57(12)39(26-34-19-21-35(70-13)22-20-34)52(69)71-33(10)44(48(65)54-43(30(7)15-2)40(60)27-42(61)72-41)55-47(64)38(25-29(5)6)56(11)49(66)32(9)59/h19-22,28-33,36-41,43-44,59-60H,14-18,23-27H2,1-13H3,(H,53,63)(H,54,65)(H,55,64) |

InChI-Schlüssel |

DLUUHFDUSRYNBE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)NC(C(CC(=O)O1)O)C(C)CC)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)